Cis Stereochemistry Enables Potent Enzyme Inhibition in Cyanopyrrolidine Derivatives
While direct potency data for cis-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid is not available, its derivative, the cyanopyrrolidine CbzMetPrdN, which retains the core cis stereochemistry, exhibits potent prolyl oligopeptidase (POP) inhibitory activity with an IC50 of 2.1 ± 0.6 nM [1]. This activity is comparable to the reference inhibitor KYP-2047 (IC50 = 2.9 ± 0.5 nM) and is significantly more potent than the Boc-protected analogs BocTrpPrdN (9.0 ± 0.9 nM) and BocGlyPrdN (12.0 ± 3 nM), highlighting the advantage of the Cbz protecting group in this chemical series [1].
| Evidence Dimension | POP Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 2.1 ± 0.6 nM (for CbzMetPrdN derivative) |
| Comparator Or Baseline | KYP-2047 (2.9 ± 0.5 nM); BocTrpPrdN (9.0 ± 0.9 nM); BocGlyPrdN (12.0 ± 3 nM) |
| Quantified Difference | CbzMetPrdN is ~1.4-fold more potent than KYP-2047 and ~4.3-5.7 fold more potent than Boc-protected analogs. |
| Conditions | In vitro enzymatic assay using recombinant human POP. |
Why This Matters
This data validates that the Cbz-protected cis-pyrrolidine core can yield high-potency enzyme inhibitors, justifying its selection over Boc-protected alternatives for CNS-targeted drug discovery programs.
- [1] Zolotov, N.N., et al. (2021). Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia. Frontiers in Chemistry, 9, 780958. View Source
